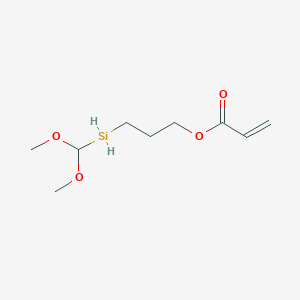

3-(Dimethoxymethylsilyl)propyl prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Dimethoxymethylsilyl)propyl prop-2-enoate is an organosilicon compound with the chemical formula C₉H₁₈O₄Si. It is a colorless liquid known for its low toxicity and stability. This compound is widely used in various industrial applications due to its unique chemical properties, which include low viscosity and non-volatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethylsilyl)propyl prop-2-enoate typically involves the reaction of 3-propen-1-ol with dimethylchlorosilane in the presence of a base, followed by methoxylation. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Dimethoxymethylsilyl)propyl prop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

Polymerization: It can undergo radical polymerization to form polymers with unique properties.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: Silanols and methanol.

Polymerization: Polymers with enhanced mechanical and thermal properties.

Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Materials Science

DMSPPE is primarily utilized in the development of advanced materials due to its ability to form polymers with desirable physical properties. The incorporation of silicon into polymer matrices can significantly improve adhesion, mechanical strength, and thermal stability.

Applications in Coatings and Adhesives

- Silane Coupling Agents : DMSPPE acts as a coupling agent in coatings and adhesives, enhancing the bond between organic polymers and inorganic substrates. This is particularly useful in automotive and construction industries where durability is crucial .

- Protective Coatings : The hydrophobic nature of silane compounds makes DMSPPE suitable for protective coatings that resist moisture and chemical degradation.

Biomedical Applications

The biocompatibility of DMSPPE-derived polymers opens up avenues for various biomedical applications:

Drug Delivery Systems

- Polymeric Nanocarriers : DMSPPE can be polymerized to create nanocarriers for targeted drug delivery. Its ability to modify surface properties allows for better interaction with biological tissues, enhancing drug bioavailability.

Tissue Engineering

- Scaffold Materials : Polymers synthesized from DMSPPE can serve as scaffolds in tissue engineering, promoting cell adhesion and growth due to their favorable surface characteristics .

Organic Synthesis

DMSPPE's reactivity facilitates its use in organic synthesis, particularly in the creation of complex molecules:

Polymerization Reactions

- The prop-2-enoate group undergoes typical alkene reactions, allowing for the synthesis of various copolymers with tailored properties for specific applications .

Functionalization of Surfaces

- DMSPPE can be used to functionalize surfaces in microelectronics and nanotechnology, improving the performance of devices through enhanced surface interactions .

Case Studies

Several studies have highlighted the effectiveness of DMSPPE in practical applications:

- Development of Biocompatible Polymers : Research demonstrated that polymers derived from DMSPPE exhibited enhanced cell adhesion properties compared to traditional polymers, making them suitable for medical implants.

- Synthesis of Functionalized Surfaces : A study illustrated how DMSPPE-modified surfaces improved the performance of electronic devices by enhancing charge transport properties through better interface adhesion .

- Coatings for Corrosion Resistance : Experiments showed that coatings made with DMSPPE provided superior corrosion resistance compared to standard epoxy coatings, thus extending the lifespan of metal substrates exposed to harsh environments .

Wirkmechanismus

The mechanism of action of 3-(Dimethoxymethylsilyl)propyl prop-2-enoate involves its ability to form stable bonds with various substrates. The methoxy groups can be hydrolyzed to form silanols, which can then react with other compounds to form strong covalent bonds. This property makes it an effective crosslinking agent and a valuable component in the synthesis of advanced materials .

Vergleich Mit ähnlichen Verbindungen

- 3-(Dimethoxymethylsilyl)propyl methacrylate

- 3-(Trimethoxysilyl)propyl methacrylate

- 3-(Triethoxysilyl)propyl methacrylate

Comparison: 3-(Dimethoxymethylsilyl)propyl prop-2-enoate is unique due to its specific combination of methoxy and prop-2-enoate groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers enhanced hydrolytic stability and better compatibility with various substrates, making it a preferred choice in applications requiring durable and long-lasting materials .

Biologische Aktivität

3-(Dimethoxymethylsilyl)propyl prop-2-enoate is a silane compound with potential applications in various fields, including materials science and pharmaceuticals. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18O4Si, with a molecular weight of approximately 218.32 g/mol. The compound features a prop-2-enoate functional group attached to a dimethoxymethylsilyl moiety, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing cellular processes. The silane group can facilitate the formation of siloxane bonds with proteins and nucleic acids, potentially altering their structure and function. This interaction may lead to:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation.

- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound in various cell lines:

| Study | Cell Line | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Study 1 | HeLa | Cell proliferation inhibition | 50 |

| Study 2 | A549 | Induction of apoptosis | 100 |

| Study 3 | MCF7 | Anti-inflammatory effects | 25 |

These findings indicate that the compound may possess anticancer properties and anti-inflammatory effects, making it a candidate for further pharmacological evaluation.

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on A549 lung cancer cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. This suggests a potential mechanism for its use as an anticancer agent.

-

Case Study on Anti-inflammatory Effects :

- In an experiment involving MCF7 breast cancer cells, the compound exhibited a reduction in pro-inflammatory cytokine production. This was measured using ELISA assays, indicating its potential utility in managing inflammatory diseases.

Applications in Pharmaceuticals

The unique properties of this compound position it as a promising candidate for drug formulation:

- Drug Delivery Systems : Its ability to form siloxane bonds could enhance the stability and bioavailability of therapeutic agents.

- Therapeutic Agents : Given its demonstrated biological activities, further research could lead to the development of novel therapeutics targeting cancer or inflammatory diseases.

Eigenschaften

IUPAC Name |

3-(dimethoxymethylsilyl)propyl prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHPYRGQUSPESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH2]CCCOC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.